2-iodo-N-(4-methoxycyclohexyl)aniline
Description
2-Iodo-N-(4-methoxycyclohexyl)aniline is an aniline derivative featuring an iodine atom at the 2-position of the aromatic ring and a 4-methoxycyclohexyl group attached to the nitrogen atom. This compound’s structure combines electronic effects (iodine’s electron-withdrawing nature) and steric influences (cyclohexyl group’s conformational flexibility), making it a candidate for applications in organic synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
2-iodo-N-(4-methoxycyclohexyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-16-11-8-6-10(7-9-11)15-13-5-3-2-4-12(13)14/h2-5,10-11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBPJNLODVSXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 2-Iodo-N-(4-methoxybenzyl)aniline (): N-Substituent: 4-Methoxybenzyl group. Key Differences: Benzyl vs. cyclohexyl substituent alters steric bulk and electronic properties. The methoxybenzyl group may enhance π-π interactions, whereas the cyclohexyl group increases lipophilicity. Applications: Used in Sonogashira coupling (84% yield for alkynylation, ) and sulfonamide synthesis (46–62% yields, ).
- 2-Iodo-N-(propan-2-yl)aniline (): N-Substituent: Isopropyl group. Molecular weight (261.11 g/mol) is lower than cyclohexyl analogs.
2-Methoxy-N-(4-propylcyclohexyl)aniline ():
- N-Substituent : 4-Propylcyclohexyl group.
- Key Differences : Methoxy substituent at the 2-position (electron-donating) instead of iodine (electron-withdrawing). This affects electronic density and reactivity in electrophilic substitutions.
4-Methoxy-N-(4-methoxybenzyl)aniline ():
- N-Substituent : 4-Methoxybenzyl group.
- Key Differences : Dual methoxy groups enhance solubility and hydrogen-bonding capacity. Absence of iodine limits utility in halogen-based coupling reactions.
Key Observations :
- Electronic Effects: Iodo-substituted analogs (e.g., ) are advantageous in cross-coupling reactions (e.g., Sonogashira, Suzuki) due to iodine’s leaving-group ability. Methoxy groups () favor electron-rich systems for nucleophilic attacks.
Physical and Chemical Properties
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Iodo-N-(4-methoxycyclohexyl)aniline | C₁₃H₁₇INO | ~333.2 (calculated) | Iodo, Methoxycyclohexyl |
| 2-Iodo-N-(4-methoxybenzyl)aniline | C₁₄H₁₃INO | 353.18 | Iodo, Methoxybenzyl |
| 2-Iodo-N-(propan-2-yl)aniline | C₉H₁₂IN | 261.11 | Iodo, Isopropyl |
| 2-Methoxy-N-(4-propylcyclohexyl)aniline | C₁₆H₂₅NO | 247.38 | Methoxy, Propylcyclohexyl |
Insights :
- Lipophilicity : Cyclohexyl groups (e.g., 4-methoxycyclohexyl) increase logP values compared to benzyl or linear alkyl chains, impacting membrane permeability in drug design.
- Hydrogen Bonding : Methoxy groups (e.g., ) enhance hydrogen-bond acceptor capacity, influencing crystal packing (as discussed in ).
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